An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 4-Amino-1H-pyrazole-3-carboxylic acid, covering its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Introduction
4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs.[1] The presence of both an amino group and a carboxylic acid group on the pyrazole core makes this molecule a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors for therapeutic use.[2][3] This guide details the fundamental properties, synthesis protocols, and applications of this important chemical entity.
Chemical Identity and Properties
4-Amino-1H-pyrazole-3-carboxylic acid is a small molecule with the chemical formula C4H5N3O2.[4] Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 116008-52-7 | [4] |
| Molecular Formula | C4H5N3O2 | [4][5] |
| Molecular Weight | 127.10 g/mol | [4] |
| Synonyms | 4-amino-1(2)H-pyrazole-3-carboxylic acid, 4-aminopyrazole-3-carboxylic acid | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis and Experimental Protocols
The synthesis of derivatives based on the 4-Amino-1H-pyrazole-3-carboxylic acid scaffold often starts with a related precursor, 4-nitro-1H-pyrazole-3-carboxylic acid. The nitro group serves as a precursor to the essential amino group.
General Synthesis Pathway
A common synthetic route involves the amidation of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the chemical reduction of the nitro group to an amino group, yielding the desired 4-aminopyrazole core. This core is then typically used in subsequent coupling reactions to build more complex derivatives.[2][6]
Caption: General workflow for synthesizing 4-aminopyrazole derivatives.
Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxamide Derivatives
The following protocol is adapted from a method used to synthesize potent kinase inhibitors.[6] It begins with the activation of the carboxylic acid on the nitro-pyrazole precursor.
Step 1: Acyl Chloride Formation and Amidation
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Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (13.94 mmol) in 20 mL of THF.[6]
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Add DMF (0.5 mL) and, at 0 °C, add oxalyl chloride (20.91 mmol).[6]
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Stir the resulting mixture at room temperature for 60 minutes.[6]
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Concentrate the mixture in vacuo to obtain the acyl chloride residue.[6]
-
Dissolve the residue in pyridine (20 mL).[6]
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In a separate flask, dissolve the desired amine (e.g., compound 7 as cited in the source) in 20 mL of pyridine.[6]
-
At 0 °C, add the acyl chloride solution dropwise to the amine solution.[6]
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Stir the final solution for 6 hours at 25 °C.[6]
-
Remove the solvent on a rotary evaporator to yield the 4-nitro-1H-pyrazole-3-carboxamide intermediate.[6]
Step 2: Reduction of the Nitro Group
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The subsequent step, as described in the literature, is a reduction reaction to convert the nitro group to an amine, thus forming the 4-amino-1H-pyrazole-3-carboxamide core.[2][6] This is a standard transformation in organic synthesis, often accomplished using reagents like SnCl₂, H₂/Pd-C, or other reducing agents.
Applications in Drug Discovery
The 4-Amino-1H-pyrazole-3-carboxylic acid scaffold is of significant interest to the pharmaceutical industry due to its utility in synthesizing kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many diseases, including cancer.
FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)
Derivatives of 4-Amino-1H-pyrazole-3-carboxylic acid have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[2] FLT3 is a key target in the treatment of Acute Myeloid Leukemia (AML).[2][3]
By modifying the moieties attached to the core 4-aminopyrazole structure, researchers can optimize binding to the hydrophilic and hydrophobic regions of the kinase active site.[6] For instance, compound 8t from a published study, a derivative synthesized from this scaffold, showed powerful inhibitory activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4.[2] This demonstrates the value of the 4-Amino-1H-pyrazole-3-carboxylic acid core in generating highly potent and specific kinase inhibitors for cancer therapy.[2]
Caption: Role of the scaffold in developing targeted AML therapies.
Spectroscopic and Physical Data
| Data Type | Observation for Related Pyrazoles | Source |
| FT-IR Spectroscopy | A broad band in the 3100-2500 cm⁻¹ range confirms the O-H vibration of the COOH group and N-H/C-H vibrations of the pyrazole ring. | [7] |
| Melting Point | The related isomer, 3-Amino-1H-pyrazole-4-carboxylic acid, has a melting point of 135 °C (decomposes). | |
| Crystal Data | Crystal structures for derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid have been determined, showing stabilization by intermolecular hydrogen bonds. | [8] |
Conclusion
4-Amino-1H-pyrazole-3-carboxylic acid, identified by CAS number 116008-52-7, is a high-value chemical intermediate for drug discovery and development.[4] Its bifunctional nature allows for versatile synthetic modifications, leading to the creation of potent and specific bioactive molecules. Its central role in the synthesis of advanced FLT3 and CDK inhibitors highlights its importance in the ongoing search for novel cancer therapeutics, particularly for challenging diseases like AML.[2] Researchers and drug development professionals can leverage this scaffold to explore new chemical space and design next-generation targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 4. 4-Amino-1H-pyrazole-3-carboxylic acid - CAS:116008-52-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-amino-1H-pyrazole-3-carboxylic acid | C4H5N3O2 | CID 22566198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
